molecular formula C16H19O7PS B10828321 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid CAS No. 188526-11-6

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid

Cat. No.: B10828321
CAS No.: 188526-11-6
M. Wt: 386.4 g/mol
InChI Key: RCGCZPXSRLLKCK-UHFFFAOYSA-N
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Description

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid is an organic compound that features a phenoxyphenyl group attached to a phosphonobutane sulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-phenoxybenzaldehyde with a suitable phosphonobutane derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenoxyphenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted phenoxyphenyl compounds.

Scientific Research Applications

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group may interact with biological receptors or enzymes, modulating their activity. The phosphonobutane sulfonic acid moiety can influence the compound’s solubility, stability, and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxybenzoic acid: Shares the phenoxyphenyl group but lacks the phosphonobutane sulfonic acid moiety.

    4-Phenoxyphenylphosphonic acid: Contains a similar phosphonic acid group but differs in the overall structure.

Uniqueness

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid is unique due to the combination of the phenoxyphenyl group with the phosphonobutane sulfonic acid moiety. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

188526-11-6

Molecular Formula

C16H19O7PS

Molecular Weight

386.4 g/mol

IUPAC Name

4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid

InChI

InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)

InChI Key

RCGCZPXSRLLKCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O

Origin of Product

United States

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